N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide
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Overview
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide is a chemical compound with the molecular formula C12H17NO3. It is also known by other names such as N-(3,4-dimethoxyphenethyl)acetamide and N-acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 4 positions, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The mixture is cooled to 0°C, and then EDCI.HCl is added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through recrystallization using dichloromethane-ethyl acetate .
Industrial Production Methods
Industrial production methods for N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines or phenols.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide.
N-Acetylhomoveratrylamine: Another compound with similar structural features and chemical properties.
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide is unique due to its specific substitution pattern on the phenethyl group and its acetamide functionality. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-4-15-13(17)14(18)16-8-7-10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAKTFLVYGZWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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